molecular formula C18H16O4 B1620059 3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid CAS No. 27932-00-9

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid

Cat. No.: B1620059
CAS No.: 27932-00-9
M. Wt: 296.3 g/mol
InChI Key: ZPIUANRTQSWZBQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid is an organic compound with a complex structure that includes an indene moiety, a phenyl group, and a propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dihydro-1H-indene-5-ol with a suitable phenylpropanoic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and indene moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxopropanoic acid
  • 2,3-Dihydro-1H-indene-2-thiol
  • 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate

Uniqueness

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid is unique due to its specific structural features, such as the combination of an indene moiety with a phenylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(20)16(13-5-2-1-3-6-13)18(21)22-15-10-9-12-7-4-8-14(12)11-15/h1-3,5-6,9-11,16H,4,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIUANRTQSWZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC(=O)C(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865405
Record name 3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27932-00-9
Record name Propanedioic acid, 2-phenyl-, 1-(2,3-dihydro-1H-inden-5-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27932-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-inden-5-yl) hydrogen phenylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027932009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1H-inden-5-yl) hydrogen phenylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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